molecular formula C11H22N2O3 B13322250 Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate

Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate

Cat. No.: B13322250
M. Wt: 230.30 g/mol
InChI Key: DGPOPIMILSMVPL-BDAKNGLRSA-N
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Description

Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate (CAS: 724787-35-3) is a chiral piperidine-derived carbamate compound. Its molecular formula is C10H20N2O3 with a molecular weight of 216.28 g/mol . The compound features a tert-butyl carbamate group attached to a piperidine ring, which contains a hydroxyl group at the 3S position and a methyl carbamate substituent at the 4R position. It is commonly used as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors or protease-targeting drugs. The compound is commercially available with a purity of ≥97% and is typically stored under controlled conditions to maintain stability .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)8-5-6-12-7-9(8)14/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

DGPOPIMILSMVPL-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCNC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1O

Origin of Product

United States

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring is synthesized through a series of cyclization reactions. These reactions typically involve the condensation of appropriate precursors under controlled conditions to form the six-membered ring structure.

Introduction of Hydroxyl and Carbamate Groups

The hydroxyl group is introduced via hydroxylation reactions, while the carbamate group is added through carbamoylation reactions. These steps require precise control over reaction conditions to ensure the correct stereochemistry and functional group placement.

tert-Butyl Protection

The tert-butyl group is introduced to protect the hydroxyl group during subsequent reactions. This protection step is crucial for maintaining the integrity of the molecule during further derivatization.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance efficiency and selectivity.

Optimization Strategies for High Yield and Purity

Optimizing the synthesis of this compound involves several strategies:

Parameter Optimal Condition Impact on Yield
Solvent Dichloromethane or THF Maximizes solubility
Reaction Time 12–24 hours (dependent on step) Balances completion vs. degradation
Catalysts DMAP (4-dimethylaminopyridine) Accelerates carbamate formation
Temperature 0–25°C during hydroxyl group protection Prevents epimerization

Validation of Stereochemistry and Structural Integrity

Validating the stereochemistry and structural integrity of this compound involves advanced analytical techniques:

  • X-ray Crystallography : Resolves absolute configuration at the (3S,4R) chiral centers.
  • Chiral HPLC : Separates enantiomers using a Chiralpak IC-3 column to confirm >99% enantiomeric excess.
  • NMR Spectroscopy : 1H- and 13C-NMR identify key signals (e.g., tert-butyl δ 1.4 ppm, piperidine protons δ 3.2–3.8 ppm).

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate can be compared to analogous compounds with variations in substituents, stereochemistry, or ring systems. Below is a detailed analysis:

Substituent Variations

Fluorine-Substituted Analog

  • Compound : rel-tert-butyl ((3R,4S)-3-fluoropiperidin-4-yl)(methyl)carbamate (CAS: 1376609-34-5)
  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.30 g/mol
  • Key Differences :

  • A fluorine atom replaces the hydroxyl group at the 3R position.
  • The molecular weight is higher (232.30 vs. 216.28) due to fluorine substitution.

Benzyl Carbamate Analog

  • Compound : TRANS-BENZYL (3-HYDROXYPIPERIDIN-4-YL)CARBAMATE HCL (CAS: 1951441-55-6)
  • Molecular Formula : C13H19ClN2O3
  • Molecular Weight : 286.76 g/mol
  • Key Differences :

  • A benzyl group replaces the tert-butyl carbamate.
  • The hydrochloride salt form increases stability and solubility in polar solvents.

Stereochemical Variations

(3R,4R)-Isomer

  • Compound : tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate (CAS: 724788-29-8)
  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • Key Differences :

  • The hydroxyl and carbamate groups adopt the 3R,4R configuration instead of 3S,4R.
  • Altered stereochemistry may affect binding affinity to chiral targets (e.g., enzymes or receptors).

(3S,4S)-Isomer

  • Compound : tert-Butyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate (CAS: 724788-22-1)
  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • Key Differences :

  • The 3S,4S configuration could lead to distinct conformational preferences in solution or solid state.

Ring-System Variations

Pyrrolidine-Based Analog

  • Compound : tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate (CAS: N/A)
  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • Key Differences :

  • A five-membered pyrrolidine ring replaces the six-membered piperidine.

Critical Analysis of Functional Implications

  • Hydroxyl vs. Fluorine substitution improves metabolic stability and electronegativity but reduces polarity .
  • tert-butyl vs. Benzyl : The tert-butyl group offers steric protection to the carbamate, while the benzyl group increases lipophilicity, favoring blood-brain barrier penetration .
  • Stereochemistry : The 3S,4R configuration may optimize binding to specific enzymatic pockets compared to 3R,4R or 3S,4S isomers, as seen in kinase inhibitor design .
  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring allows for greater conformational diversity, whereas pyrrolidine’s rigidity may restrict binding modes .

Biological Activity

Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate is a piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. This compound features a hydroxyl group on the piperidine ring and a carbamate group linked to the nitrogen atom, which significantly influences its reactivity and interaction with biological targets.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 724787-35-3

The presence of the hydroxyl group enhances its reactivity, making it suitable for further derivatization and functionalization in synthetic pathways. Its structural characteristics allow it to interact with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. The compound may act as an inhibitor or modulator of certain enzymes, which is crucial for its pharmacological potential. For instance, studies suggest that similar compounds can inhibit β-secretase and acetylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's disease (AD) .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related piperidine derivatives:

Compound NameStructural FeaturesUnique Aspects
Rel-tert-butyl ((3S,4R)-3-fluoropiperidin-4-yl)(methyl)carbamateFluorine atom instead of hydroxyl groupEnhanced lipophilicity due to fluorine
Rel-tert-butyl ((3S,4S)-3,4-dihydroxypiperidin-4-yl)(methyl)carbamateAdditional hydroxyl group on piperidine ringIncreased polarity and potential for hydrogen bonding
Rel-tert-butyl ((3R,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamateDifferent stereochemistry at 3 and 4 positionsVariations in biological activity due to stereochemistry

Research Findings

Research on the biological activity of similar compounds has demonstrated their potential therapeutic effects. For example:

  • Neuroprotective Effects : A study indicated that compounds with similar structures could provide protective effects against amyloid-beta-induced toxicity in astrocytes by reducing inflammatory markers like TNF-α .
  • Enzyme Inhibition : In vitro studies have shown that related compounds can effectively inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), suggesting potential applications in treating Alzheimer's disease .

Study 1: Neuroprotection Against Aβ Toxicity

In vitro experiments demonstrated that a related compound exhibited moderate protective effects against Aβ 1-42 toxicity in astrocytes by inhibiting inflammatory responses and oxidative stress markers. This suggests a promising avenue for developing neuroprotective agents targeting similar pathways.

Study 2: Multi-target Approach in Alzheimer's Disease

A novel multi-target compound incorporating elements from this compound was tested for its ability to inhibit amyloid aggregation and showed significant results in reducing aggregation by up to 85% at certain concentrations . This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

How can the synthesis of Rel-tert-butyl ((3S,4R)-3-hydroxypiperidin-4-yl)(methyl)carbamate be optimized for high yield and purity?

Methodological Answer:
Optimization involves multi-step strategies:

  • Stepwise Functionalization : Introduce the tert-butyl carbamate group via tert-butyl chloroformate under inert conditions (argon/nitrogen) to minimize side reactions .
  • Temperature Control : Maintain reactions at 0–25°C during hydroxyl group protection to prevent epimerization .
  • Purification : Use continuous flow reactors coupled with preparative HPLC to isolate the target compound with >95% purity .
Parameter Optimal Condition Impact on Yield
SolventDichloromethane or THFMaximizes solubility
Reaction Time12–24 hours (dependent on step)Balances completion vs. degradation
CatalystsDMAP (4-dimethylaminopyridine)Accelerates carbamate formation

What advanced techniques validate the stereochemistry and structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration at the (3S,4R) chiral centers .
  • Chiral HPLC : Separates enantiomers using a Chiralpak IC-3 column (hexane:isopropanol = 85:15) to confirm >99% enantiomeric excess .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify key signals (e.g., tert-butyl δ 1.4 ppm, piperidine protons δ 3.2–3.8 ppm) .

How does the compound interact with biological targets, and what assays are suitable for mechanistic studies?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) to quantify IC50_{50} values .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors like σ-1 or opioid receptors, with immobilization via amine coupling .
  • Molecular Dynamics Simulations : Model hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .

What computational strategies predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map transition states for nucleophilic attacks on the carbamate carbonyl .
  • Machine Learning : Train models on PubChem datasets to predict reaction outcomes (e.g., Fukui indices for electrophilic sites) .
  • Retrosynthetic Analysis : Apply ICSynth (Intellegens) to prioritize routes with minimal protecting group steps .

How can contradictory data in biological assays (e.g., variable IC50_{50}50​) be resolved?

Methodological Answer:

  • Dose-Response Replication : Perform triplicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolites interfere with activity .
  • Positive Controls : Include reference inhibitors (e.g., E64 for cysteine proteases) to validate assay conditions .

What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at −20°C under argon in amber vials to prevent hydrolysis of the carbamate group .
  • Lyophilization : Freeze-dry aliquots in trehalose (5% w/v) for long-term stability (>2 years) .
  • Inert Atmosphere : Use gloveboxes for weighing to avoid moisture absorption .

How does stereochemistry at (3S,4R) influence pharmacological properties?

Methodological Answer:

  • Comparative Studies : Synthesize (3R,4S) and (3S,4R) diastereomers and compare logPP (HPLC) and permeability (PAMPA assay). The (3S,4R) configuration shows 3-fold higher blood-brain barrier penetration due to optimal hydrogen bonding .
  • Docking Studies : The 3-hydroxyl group forms a critical hydrogen bond with Tyr326 in the adenosine A2A_{2A} receptor, enhancing affinity (Kd_d = 12 nM vs. 45 nM for the epimer) .

Which analytical methods quantify degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hours) and analyze via LC-MS/MS. Major degradation product: Rel-tert-butyl ((3S,4R)-3-oxopiperidin-4-yl)(methyl)carbamate (m/z 229.1) .
  • HPLC-UV : Monitor degradation at 254 nm using a C18 column (gradient: 10–90% acetonitrile in 20 minutes) .

How does this compound compare to structurally similar piperidine carbamates in drug discovery?

Methodological Answer:

Compound Key Structural Difference Biological Activity
tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamateAromatic amino group5-HT1A_{1A} agonist (EC50_{50} = 50 nM)
tert-butyl (4-chlorophenethyl)carbamateChlorophenethyl substituentAnticonvulsant in rodent models
Target compoundMethyl and hydroxyl on piperidineσ-1 receptor antagonist (Ki_i = 8 nM)

What methodologies address low solubility in aqueous buffers during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use 10% DMSO/PBS (v/v) with sonication (30 minutes) to achieve 1.2 mg/mL solubility .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) via emulsification-solvent evaporation .
  • Cyclodextrin Complexation : Prepare 1:2 molar ratio complexes with sulfobutyl-ether-β-cyclodextrin (SBECD) to enhance solubility 20-fold .

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